molecular formula C7H16N2O B1276600 4-(Aminomethyl)-1-methylpiperidin-4-ol CAS No. 26228-68-2

4-(Aminomethyl)-1-methylpiperidin-4-ol

Cat. No.: B1276600
CAS No.: 26228-68-2
M. Wt: 144.21 g/mol
InChI Key: JUHFGHWNBYGKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-methylpiperidin-4-ol is an organic compound with a piperidine ring structure This compound is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes Overview

The preparation of 4-(Aminomethyl)-1-methylpiperidin-4-ol typically involves a two-step process:

  • Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol
  • Step 2: Reduction of the nitro group to the aminomethyl group

This approach is well-documented in patent CN114507184A and related literature.

Detailed Preparation Method

Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol

  • Starting material: 1-methylpiperidin-4-one
  • Reagents: Nitromethane, sodium methoxide (MeONa), ethanol solvent
  • Procedure:
    Nitromethane (1.22 mol) and sodium methoxide (0.041 mol) are added to a solution of 1-methylpiperidin-4-one (0.81 mol) in ethanol. The mixture is stirred at room temperature for 48 hours, with additional ethanol added after 30 minutes to facilitate stirring.
  • Isolation: The reaction mixture is filtered, and the solid product is washed with methyl tert-butyl ether (MTBE).
  • Yield: Approximately 80.4% of 1-methyl-4-(nitromethyl)piperidin-4-ol is obtained as a solid.
  • Characterization: Proton NMR confirms the structure with signals corresponding to the hydroxyl, nitromethyl, methyl, and piperidine ring protons.

Reduction to this compound

  • Starting material: 1-methyl-4-(nitromethyl)piperidin-4-ol
  • Reagents: Raney nickel catalyst, methanol solvent, hydrogen atmosphere
  • Procedure:
    The nitro compound (35 mmol) is suspended with Raney nickel (600 mg) in methanol (250 mL) and stirred under hydrogen gas at room temperature for 20 hours.
  • Isolation: The mixture is filtered through celite to remove catalyst, and the solvent is evaporated under reduced pressure to yield the aminomethyl product without further purification.
  • Yield: Approximately 74% yield of this compound as an oil or solid.

Alternative and Related Preparation Approaches

While the above method is the most direct and industrially relevant, other synthetic strategies exist in the literature for related piperidine derivatives:

  • Transfer hydrogenation for N-methylation of piperidine rings: Using formaldehyde and palladium catalysts under mild heating to introduce methyl groups at the nitrogen, which can be a precursor step for functionalized piperidines.

  • Grignard reactions and amide formation: For more complex derivatives, Grignard reagents can be used to introduce substituents on the piperidine ring, followed by amide formation and further functional group transformations.

  • Alkylation and reduction routes: Some syntheses of related compounds involve alkylation of piperidine derivatives with aminopropylating agents, followed by reduction and purification steps.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitromethylation of 1-methylpiperidin-4-one Nitromethane, MeONa, EtOH Room temperature 48 hours 80.4 Stirring with additional EtOH after 30 min
Reduction of nitro to amine Raney Ni, H2, MeOH Room temperature 20 hours 74 Filtration through celite, no purification needed

Purification and Characterization

Research Findings and Industrial Relevance

  • The described synthesis route is advantageous for industrial production due to its relatively simple steps, moderate reaction conditions, and good yields.
  • The use of Raney nickel and hydrogen for reduction is a standard, scalable method.
  • The process avoids harsh reagents and extreme conditions, aligning with green chemistry principles.
  • The intermediate 1-methyl-4-(nitromethyl)piperidin-4-ol is stable and can be isolated, allowing flexibility in process design.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)-1-methylpiperidin-4-ol has been studied for its potential as a multi-target pharmacological agent. Research indicates that it can affect both glycine transporter 2 (GlyT2) and serotonin receptor 5-HT2A, leading to significant pain relief in neuropathic and inflammatory pain models. This dual action suggests its utility in developing treatments for chronic pain conditions such as fibromyalgia and neuropathic pain .

Case Study: Pain Management

In a series of experiments, compounds derived from this compound demonstrated notable efficacy in reducing pain in various animal models, including formalin-induced pain and neuropathic pain models. The compound's ability to inhibit both GlyT2 and 5-HT2A receptors was linked to its analgesic effects, indicating a promising avenue for treating complex pain syndromes .

Neuropharmacology

The compound has shown potential in treating central nervous system disorders. Its structural properties allow it to penetrate the blood-brain barrier effectively, making it a candidate for research into treatments for conditions such as anxiety, depression, and other mood disorders.

Research Findings

Studies have indicated that derivatives of this compound can modulate neurotransmitter systems involved in mood regulation. For instance, the compound has been linked to enhanced serotonergic activity, which may contribute to its antidepressant-like effects in preclinical models .

Synthesis and Structural Modifications

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents to enhance its pharmacological profile. The compound serves as a versatile scaffold for developing novel derivatives with improved biological activities.

Synthetic Methodologies

Several synthetic routes have been explored to modify the piperidine ring or introduce additional functional groups. These modifications can lead to compounds with enhanced selectivity for specific receptors or improved pharmacokinetic properties .

The biological activity of this compound extends beyond pain management and neuropharmacology. It has been investigated for its potential antimicrobial properties and as a building block in the synthesis of other biologically active compounds.

Antimicrobial Properties

Recent studies have suggested that certain derivatives exhibit antimicrobial activity against various pathogens, highlighting their potential application in developing new antibiotics or treatments for infections .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPain management via dual receptor actionEffective in neuropathic and inflammatory pain models
NeuropharmacologyPotential treatment for CNS disordersModulates neurotransmitter systems; antidepressant-like effects observed
SynthesisVersatile scaffold for novel derivativesVarious synthetic routes enhance biological activity
Biological ActivityAntimicrobial propertiesExhibits activity against multiple pathogens

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in its aromatic ring structure.

    4-(Aminomethyl)piperidine: Lacks the hydroxyl group present in 4-(Aminomethyl)-1-methylpiperidin-4-ol.

    4-(Methoxyphenyl)aminomethyl derivatives: These compounds have a methoxy group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both the aminomethyl and hydroxyl groups on the piperidine ring.

Biological Activity

4-(Aminomethyl)-1-methylpiperidin-4-ol, also known as 4-AMMP, is a synthetic organic compound with significant biological activity. It possesses a unique structure that includes both an aminomethyl and a hydroxyl group, making it a versatile candidate for various pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

  • Molecular Formula : C7H18N2O
  • Molecular Weight : Approximately 146.24 g/mol
  • Appearance : Light yellow solid

The biological activity of 4-AMMP is primarily attributed to its interaction with neurotransmitter systems. The compound is believed to influence serotonin and norepinephrine pathways, which are crucial for mood regulation and cognitive functions. Its structural features facilitate hydrogen bonding and electrostatic interactions with specific receptors, enhancing its binding affinity and biological effects.

Neurotransmitter Interaction

Research indicates that 4-AMMP may interact with serotonin receptors, potentially impacting mood and anxiety-related behaviors. Preliminary studies suggest that it could function as a ligand in receptor binding studies, influencing neurotransmitter release and uptake.

Antimicrobial Properties

There are indications that 4-AMMP may exhibit antimicrobial activity. However, comprehensive studies are necessary to elucidate the extent of this effect and its mechanisms.

Therapeutic Applications

4-AMMP has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its unique structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals aimed at conditions like depression and anxiety disorders .

Study on Serotonin Receptors

A significant study focused on the interaction of 4-AMMP with serotonin receptors demonstrated its potential as a selective serotonin reuptake inhibitor (SSRI). This study highlighted its ability to increase serotonin levels in synaptic clefts, suggesting therapeutic applications in mood disorders .

Antidiabetic Potential

Research has also explored the antidiabetic properties of piperidine derivatives, including 4-AMMP. In vitro assays revealed that certain derivatives exhibited significant inhibition of α-amylase, indicating potential use in managing diabetes .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1-Methylpiperidin-4-olC6H13NOLacks amino group; primarily used in solvent applications.
4-PiperidoneC5H9NOKetone derivative; serves as a precursor in synthesis.
N-MethylpyrrolidineC5H11NContains a pyrrolidine ring; used in various chemical syntheses.
1-AminopiperidineC5H12N2Contains two amino groups; involved in drug development.

The uniqueness of 4-AMMP lies in its combination of functional groups that enhance its reactivity and biological interactions compared to other piperidine derivatives.

Q & A

Basic Research Questions

Q. What is the biological significance of 4-(Aminomethyl)-1-methylpiperidin-4-ol in renal disease progression?

  • Methodological Answer : Utilize metabolomics profiling in preclinical models (e.g., unilateral ischemia-reperfusion injury [uIRI] and unilateral ureteral obstruction [UUO]) to track time-dependent metabolite changes. Longitudinal studies reveal this compound's consistent elevation in both models, suggesting involvement in shared pathways driving acute kidney injury (AKI) to chronic kidney disease (CKD) transition. Cross-model validation strengthens biomarker candidacy .

Q. How can researchers detect and quantify this compound in biological samples?

  • Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) for high-sensitivity detection. Calibrate assays using synthetic standards and validate with spike-recovery experiments in plasma/urine matrices. Normalize data against creatinine or other housekeeping metabolites to account for biological variability .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Characterize solubility (polar solvents preferred), stability (pH-dependent degradation studies), and logP (partition coefficient) to optimize in vitro/in vivo formulations. Reference structural analogs like piperidin-4-ol (logP ~0.5, water-soluble) for protocol adjustments .

Advanced Research Questions

Q. How can contradictory metabolite dynamics across experimental models be resolved?

  • Methodological Answer : Perform comparative metabolomics using orthogonal models (e.g., uIRI vs. UUO) to identify model-specific confounders. Adjust for variables like ischemia duration or fibrosis progression rates. Integrate transcriptomic data to link metabolite shifts to pathway activation (e.g., oxidative stress, inflammation) .

Q. What experimental strategies validate this compound as a therapeutic target?

  • Methodological Answer : Use genetic (siRNA/CRISPR) or pharmacological inhibition in animal models to assess functional impact on CKD progression. Pair with metabolomic flux analysis to map downstream pathways. Dose-response studies and toxicity profiling (e.g., hepatorenal panels) ensure therapeutic index .

Q. How can computational modeling predict the molecular interactions of this compound?

  • Methodological Answer : Apply molecular docking (AutoDock, Schrödinger) to screen potential protein targets (e.g., kinases, transporters). Parameterize force fields (AMBER/GAFF) for molecular dynamics (MD) simulations to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What synthetic routes are optimal for producing high-purity this compound?

  • Methodological Answer : Adapt methods from piperidin-4-ol synthesis, such as reductive amination of 4-oxopiperidine derivatives. Optimize reaction conditions (e.g., NaBH4/MeOH for amine reduction) and purify via recrystallization or preparative HPLC. Confirm purity with LC-MS and ¹H/¹³C NMR .

Q. How should researchers mitigate batch-to-batch variability in metabolite studies?

  • Methodological Answer : Implement stringent quality control (QC) protocols, including internal standards and inter-laboratory reproducibility assays. Use pooled biological samples as reference materials to normalize inter-study variability .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow piperidine derivative guidelines: use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (N₂/Ar). Monitor for amine-related hazards (irritation, sensitization) via Material Safety Data Sheets (MSDS) .

Properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFGHWNBYGKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424441
Record name 4-(aminomethyl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26228-68-2
Record name 4-(Aminomethyl)-1-methyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26228-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(aminomethyl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-methylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Palladium hydroxide (2.3 g of 20% on carbon) was added to a solution of 1-methyl-4-nitromethylpiperidin-4-ol (11.57 g) in ethanol (120 mL). The mixture was placed under hydrogen pressure (50 psi, 3.4×105 Pa) on a Parr apparatus for 55 hours. The reaction mixture was filtered through a layer of CELITE filter aid and the filter cake was rinsed with methanol (100 mL). The filtrate was concentrated under reduced pressure to provide 10.18 g of 4-aminomethyl-1-methylpiperidin-4-ol as a thick oil.
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-aminomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (529 mg, 2.3 mmol) in tetrahydrofuran (15 ml) was added slowly with lithium aluminum hydride (0.88 g, 23 mmol) while maintaining the temperature at 0˜5° C. Upon completion of the addition, the mixture was stirred at 80° C. in oil bath overnight. The mixture was added with potassium sodium tartrate tetrahydrate (6.3 g, 22.3 mmol) and stirred for 8 hours at room temperature. The mixture was filtered and washed with tetrahydrofuran (10 ml×3). The combined organic extracts were concentrated under reduced pressure to give 4-aminomethyl-1-methyl-piperidin-4-ol (245 mg, 74%) as a white oil which was used as such.
Quantity
529 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Name
potassium sodium tartrate tetrahydrate
Quantity
6.3 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.